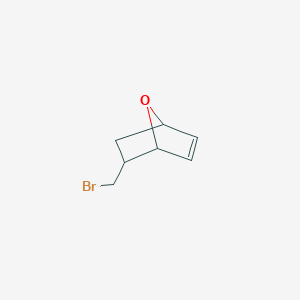

7-Oxanorborn-2-en-5-yl-methyl bromide

Description

BenchChem offers high-quality 7-Oxanorborn-2-en-5-yl-methyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxanorborn-2-en-5-yl-methyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9BrO |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C7H9BrO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3-4H2 |

InChI Key |

QGTMMDGGDRKJIX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC(C1CBr)O2 |

Origin of Product |

United States |

Foundational & Exploratory

5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene CAS number and safety data

The following technical guide details the chemical identity, synthesis, safety, and applications of 5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene , a critical intermediate in the "naked sugar" methodology for carbohydrate and nucleoside analogue synthesis.

Core Scaffold for "Naked Sugar" Synthesis and Carbohydrate Mimetics[1][2]

Chemical Identity & Core Data

This compound is a bicyclic ether with an allylic bromide functionality. It serves as a versatile chiral building block ("chiron") in the synthesis of biologically active natural products, particularly C-nucleosides and prostaglandins, due to the stereochemical control provided by the bridged bicyclic framework.

| Property | Data |

| Chemical Name | 5-(Bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene |

| Systematic Name | (1R,4S,5R*)-5-(Bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene (Racemic or Enantiopure) |

| Molecular Formula | C₇H₉BrO |

| Molecular Weight | 189.05 g/mol |

| CAS Number | Not Widely Indexed (See Precursors below) |

| Precursor CAS | 111080-27-4 (Alcohol precursor: 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanol) |

| Related Core CAS | 95530-78-2 (Ketone core: 7-oxabicyclo[2.2.1]hept-5-en-2-one) |

| Physical State | Colorless to pale yellow oil (typically prepared in situ or used immediately) |

| Solubility | Soluble in CH₂Cl₂, THF, Et₂O; insoluble in water.[1][2][3][4][5] |

Critical Note on CAS Numbers: The specific CAS number for the bromomethyl derivative is not widely established in public chemical registries. Researchers should reference the Alcohol Precursor (CAS 111080-27-4) or the "Naked Sugar" Ketone (CAS 95530-78-2) when sourcing or documenting this material. The bromide is standardly synthesized from the alcohol via the Appel reaction or PBr₃.

Synthesis & Stereochemistry

The synthesis of 5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene relies on the Diels-Alder cycloaddition of furan. Direct reaction with allyl bromide is kinetically slow and reversible; therefore, a stepwise approach via the ester or nitrile is the industry standard for high yield and stereocontrol.

Mechanism & Workflow

The synthesis follows a Diels-Alder

Caption: Stepwise synthesis of the target bromide from furan precursors, highlighting the critical reduction and bromination steps.

Detailed Protocol

-

Diels-Alder Cycloaddition:

-

Reagents: Furan + Methyl Acrylate (or Acrylonitrile).

-

Catalyst: Zinc Iodide (ZnI₂) allows for reaction at moderate temperatures (room temp to 40°C) over prolonged periods (days), favoring the thermodynamic exo-adduct. Alternatively, high-pressure conditions (15 kbar) accelerate the reaction.

-

Product: Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.

-

-

Reduction:

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF at 0°C.

-

Process: The ester group is reduced to the primary alcohol.

-

Intermediate: 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanol (CAS 111080-27-4).[2]

-

-

Bromination (Appel Reaction):

-

Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) in CH₂Cl₂ at 0°C.

-

Mechanism: The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium intermediate, which is then displaced by bromide in an Sɴ2 fashion.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the pure bromide.

-

Safety Data & Handling (GHS Standards)

As an allylic bromide and a strained bicyclic ether, this compound possesses significant reactivity. It acts as an alkylating agent and must be handled with strict containment.

Hazard Classification (Inferred from Analogues)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Sensitization: Skin Sensitizer (Potential).

Precautionary Measures

| Category | Protocol |

| PPE | Nitrile gloves (double gloving recommended), chemical safety goggles, lab coat. Work inside a fume hood. |

| Storage | Store at -20°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (wrap container in foil). |

| Incompatibility | Strong nucleophiles, strong bases, oxidizing agents. |

| First Aid | Eye Contact: Rinse cautiously with water for 15 mins. Skin Contact: Wash with soap and water; remove contaminated clothing. Inhalation: Move to fresh air. |

Applications in Drug Development

The 7-oxabicyclo[2.2.1]heptyl core is a privileged scaffold known as a "naked sugar." It mimics the pyranose/furanose rings of carbohydrates but with a fixed, rigid geometry that simplifies stereochemical assignments.

Key Applications

-

C-Nucleoside Synthesis:

-

The bromide serves as an electrophile for coupling with nucleobases (via lithiation or Pd-catalyzed cross-coupling).

-

Used to synthesize analogs of Showdomycin and other antibiotics where the glycosidic bond is replaced by a carbon-carbon bond (C-glycosides) to prevent enzymatic hydrolysis.

-

-

Prostaglandin & Thromboxane Analogs:

-

The bicyclic alkene can be oxidatively cleaved (ozonolysis) to generate highly functionalized cyclopentane derivatives with precise stereochemistry, a key step in prostaglandin synthesis.

-

-

L-Hexose Synthesis:

-

Pierre Vogel’s group demonstrated that these "naked sugars" can be converted into rare L-hexoses (e.g., L-allose, L-talose) which are difficult to obtain from natural sources.

-

References

-

Vogel, P. , et al. "Enantiomerically Pure 7-Oxabicyclo[2.2.1]hept-5-en-2-yl Derivatives ('Naked Sugars') as Synthetic Intermediates." J. Org. Chem., 1999.

- Lubineau, A., et al. "Diels-Alder Reaction in Water." J. Chem. Soc. Perkin Trans. 1, 1990.

-

PubChem Compound Summary: 7-Oxabicyclo[2.2.1]hept-5-en-2-one (Core Scaffold).

-

GuideChem: 7-Oxabicyclo[2.2.1]hept-2-ene Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 33081-34-4|2-((2R,5S)-5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. 7-Oxanorbornene dicarboxylic anhydride | C8H6O4 | CID 53851426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - En300-37082223 (C7H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Stereochemical Divergence in 7-Oxanorbornenes: A Technical Guide

The following technical guide details the stereochemical, spectroscopic, and functional divergences between exo and endo 7-oxanorbornene derivatives.

Executive Summary

The 7-oxanorbornene scaffold (7-oxabicyclo[2.2.1]hept-5-ene) represents a critical pharmacophore and monomeric unit in modern chemical synthesis. Unlike their carbocyclic counterparts (norbornenes), the oxygen bridge introduces unique electronic effects and chelation potentials that radically alter reactivity. This guide dissects the thermodynamic vs. kinetic control of their formation, provides a self-validating NMR protocol for isomer identification, and analyzes their distinct behaviors in Ring-Opening Metathesis Polymerization (ROMP) and protein phosphatase inhibition .

Part 1: The Thermodynamic Landscape (Synthesis)

The synthesis of 7-oxanorbornenes via the Diels-Alder (DA) reaction of furan and maleic anhydride (or maleimides) is the textbook definition of the Kinetic vs. Thermodynamic conflict. Unlike cyclopentadiene adducts, furan adducts possess a highly accessible retro-Diels-Alder (rDA) pathway at moderate temperatures (

The Mechanism of Isomerism

-

Endo Isomer (Kinetic Product): Formed via secondary orbital interactions between the dienophile's carbonyls and the back of the diene. It forms rapidly at room temperature but is thermodynamically less stable due to steric repulsion with the vinyl protons.

-

Exo Isomer (Thermodynamic Product): Formed when the dienophile approaches from the "top" face, minimizing steric clash. It is more stable but has a higher activation energy.

Diagram 1: Reaction Coordinate & Control

Caption: The retro-Diels-Alder barrier for the endo-adduct is sufficiently low to allow conversion to the exo-adduct upon heating.

Part 2: Structural Identification (The NMR Fingerprint)

Distinguishing exo from endo in 7-oxanorbornenes is distinct from carbocyclic norbornenes due to the oxygen bridge. The most reliable metric is the vicinal coupling constant (

The Karplus Rule Application

-

Exo Isomer: The dihedral angle between

and-

Observation: The bridgehead proton appears as a singlet (or broad singlet).

-

-

Endo Isomer: The dihedral angle is approximately

.-

Observation: The bridgehead proton appears as a doublet with

Hz .

-

Data Comparison Table

| Feature | Exo-Isomer | Endo-Isomer |

| Bridgehead | Singlet (s) | Doublet (d) |

| Coupling Constant ( | 0 Hz (Invisible coupling) | ~5.0 Hz |

| Vinyl Protons ( | Typically Upfield | Typically Downfield |

| Thermodynamic Stability | High (Stable >100°C) | Low (Reverts >60°C) |

Diagram 2: NMR Decision Logic

Caption: Rapid identification workflow based on bridgehead proton multiplicity.

Part 3: Reactivity Profiles (ROMP & rDA)

The presence of the oxygen bridge (

The Chelation Effect in ROMP

In standard norbornenes, exo isomers polymerize faster due to steric accessibility. In 7-oxanorbornenes, the scenario is more complex:

-

Endo-Monomers: The oxygen bridge and the endo-substituents are on the same face (concave). This allows the ether oxygen to coordinate with the Ruthenium catalyst (Grubbs Gen 3).

-

Result:Faster Initiation (due to pre-coordination) but Slower Propagation (due to stable chelated resting states). This makes endo ideal for single-addition reactions or alternating copolymers.

-

-

Exo-Monomers: The substituents face away from the oxygen.

-

Result:Slower Initiation but Rapid Propagation . This makes exo the standard for synthesizing high-molecular-weight homopolymers.

-

Retro-Diels-Alder (rDA) Susceptibility[1]

-

Endo: Highly susceptible to rDA. Heating an endo-polymer or monomer above 80°C often leads to degradation (depolymerization or reversion to furan).

-

Exo: Significantly more thermally stable.[1] Required for applications involving thermal processing.

Part 4: Experimental Protocol (Synthesis of Exo-Adduct)

This protocol utilizes thermodynamic control to force the exo product.[2][3]

Target: Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Reagents

-

Maleic Anhydride (1.0 eq)

-

Furan (1.2 eq)

-

Toluene (Solvent)

-

Diethyl Ether (for washing)

Step-by-Step Methodology

-

Dissolution: Dissolve Maleic Anhydride (9.8 g, 100 mmol) in Toluene (50 mL) in a round-bottom flask equipped with a stir bar.

-

Addition: Add Furan (8.7 mL, 120 mmol). The solution may warm slightly (exothermic kinetic reaction forming endo).

-

Thermodynamic Push: Attach a reflux condenser. Heat the mixture to 90°C (oil bath) for 12–16 hours .

-

Why: At 90°C, the endo isomer reverts to starting materials (rDA), while the exo isomer forms slowly and accumulates because its rDA barrier is higher.

-

-

Cooling & Crystallization: Turn off heat and allow the solution to cool slowly to room temperature. The exo adduct is less soluble in toluene than the endo adduct and will precipitate as white crystals.

-

Stop Point: If the solution turns dark brown/black, thermal decomposition has occurred.

-

-

Filtration: Vacuum filter the precipitate.

-

Purification: Wash the filter cake 3x with cold Diethyl Ether to remove unreacted furan and any soluble endo isomer.

-

Validation: Check NMR. Bridgehead protons must be a singlet at

ppm (in

Part 5: Biological Implications (Case Study: Cantharidin)

The biological activity of 7-oxanorbornenes is strictly stereodependent, best exemplified by Cantharidin (a potent PP2A inhibitor).

-

Natural Product: Cantharidin is the exo,exo-isomer.

-

Mechanism: The exo anhydride moiety mimics the phosphate group, docking into the bimetallic active site of Protein Phosphatase 2A (PP2A).

-

Activity Gap:

-

Exo-analogues: High inhibitory potency (

in nanomolar range). -

Endo-analogues: Often inactive (

). The endo configuration causes steric clash with the hydrophobic groove of the enzyme active site.

-

References

-

Woodward, R. B., & Baer, H. (1948). The Reaction of Furan with Maleic Anhydride.[1][2][3] Journal of the American Chemical Society.[4] Link

-

Mantovani, G., et al. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science. Link

-

Boutelle, R. C., & Northrop, B. H. (2011).[5] Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions. The Journal of Organic Chemistry. Link

-

McCluskey, A., et al. (2002). Anhydride modified cantharidin analogues: synthesis, inhibition of protein phosphatases 1 and 2A and anticancer activity.[6] Bioorganic & Medicinal Chemistry Letters. Link

-

Rule, J. D., & Moore, J. S. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. public.websites.umich.edu [public.websites.umich.edu]

- 3. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (PDF) Classical Example of Total Kinetic and Thermodynamic Control: The Diels−Alder Reaction between DMAD and Bis-furyl Dienes [academia.edu]

- 6. Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of 7-Oxanorbornene Scaffolds in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The 7-Oxanorbornene Scaffold - A Privileged Structure with a Caveat

The 7-oxanorbornene scaffold, a bridged bicyclic ether, represents a cornerstone in modern medicinal chemistry and materials science. Its rigid, three-dimensional architecture, readily accessible through the elegant and atom-economical Diels-Alder reaction between furan and various dienophiles, has made it a favored building block for a diverse range of applications.[1] In drug discovery, this scaffold is utilized to constrain the conformation of molecules, enhancing binding affinity and selectivity for biological targets.[2] In polymer chemistry, it is a key monomer for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with unique thermal and mechanical properties.[3]

However, the very reaction that forges this scaffold—the [4+2] cycloaddition—belies its primary liability: the potential for the reverse reaction, the retro-Diels-Alder (rDA), to occur.[4] This inherent thermal instability can compromise the integrity of drug candidates, affect the shelf-life of reagents, and limit the processing conditions for derived polymers. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of the 7-oxanorbornene core under various chemical environments is not merely academic—it is a prerequisite for its successful application.

This guide provides a field-proven perspective on the stability of 7-oxanorbornene derivatives, focusing on the mechanistic underpinnings of their degradation, the influence of solvent and substituents, and robust protocols for assessing their stability.

The Core Degradation Pathway: The Retro-Diels-Alder (rDA) Reaction

The principal route of degradation for the 7-oxanorbornene scaffold is the retro-Diels-Alder (rDA) reaction, a concerted, pericyclic cycloelimination that regenerates the constituent furan and dienophile.[4] This process is the microscopic reverse of the synthetic pathway and is predominantly driven by heat.

The reaction is thermodynamically controlled. The forward Diels-Alder reaction is entropically disfavored (two molecules combine to form one) but enthalpically favored (two strong σ-bonds are formed at the expense of two weaker π-bonds). At elevated temperatures, the unfavorable entropy term (TΔS) becomes more significant, eventually overcoming the enthalpic advantage and shifting the equilibrium back towards the starting materials.[5][6]

Key Factors Influencing Scaffold Stability

The propensity for a 7-oxanorbornene derivative to undergo the rDA reaction is not static; it is profoundly influenced by its chemical and physical environment.

Temperature

As a thermally driven process, temperature is the most critical factor governing the stability of the 7-oxanorbornene core. For many simple adducts, significant degradation is not observed at ambient temperatures, but the rDA reaction can be initiated by heating. For instance, thermal equilibration of related norbornene anhydrides to isomerize between endo and exo forms is readily achieved at temperatures of 180–200 °C, proceeding via an rDA/DA sequence.[6] This underscores the importance of establishing a thermal budget for any compound containing this scaffold, especially if downstream applications involve heating.

Substituent Effects

The electronic and steric nature of substituents on the bicyclic frame can modulate stability.

-

Bridgehead Substitution: Substitution at the bridgehead positions (C1 and C4) can significantly influence stability. Computational studies on related 7-oxanorbornadienes show that substituents at these positions have a strong effect on fragmentation rates and reaction energetics.[7]

-

Substituents on the Double Bond: Electron-withdrawing groups on the double bond (part of the original dienophile) generally form more stable adducts due to a more favorable Diels-Alder reaction. Conversely, their presence can also stabilize the dienophile upon fragmentation, potentially lowering the energy barrier for the rDA reaction under certain conditions.

The Role of the Organic Solvent

While the rDA is a concerted, non-ionic pericyclic reaction, the surrounding solvent medium can still influence its rate, albeit often less dramatically than in ionic reactions. The primary consideration is how the solvent interacts with the ground state of the 7-oxanorbornene adduct versus the transition state of the rDA reaction.

Kinetic studies on other Diels-Alder reactions have shown that solvent effects are typically small.[4] However, different solvent classes can have distinct interactions:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are characterized by high dielectric constants and large dipole moments but lack acidic protons.[8][9] They are excellent at solvating polar molecules and ions. For the largely nonpolar 7-oxanorbornene scaffold, their effect on the rDA rate is expected to be minimal, primarily serving as an inert medium. They are often chosen for their excellent solubilizing power.[10]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[11][12] While there is no direct evidence of specific catalysis for the parent scaffold, protic solvents could potentially stabilize the transition state through hydrogen bonding to the bridge oxygen, or to polar substituents on the scaffold, which may slightly alter the degradation kinetics.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact weakly with the scaffold and are generally considered to have little to no effect on the rDA reaction rate beyond serving as a heat-transfer medium. Toluene is often used as a solvent for high-temperature reactions involving rDA equilibria.[6]

| Solvent | Type | Dielectric Constant (ε at 20°C) | Polarity Index |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 7.2 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 6.4 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5.8 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 4.0 |

| Methanol (MeOH) | Polar Protic | 32.7 | 5.1 |

| Ethanol (EtOH) | Polar Protic | 24.6 | 4.3 |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 3.1 |

| Toluene | Non-Polar | 2.4 | 2.4 |

Acid and Base Catalysis

While thermally induced rDA is the primary concern, the potential for acid- or base-catalyzed degradation must be considered, particularly during workup, purification, or in certain formulations.

-

Acidic Conditions: Strong acids could protonate the ether bridge oxygen. This would create a more electron-deficient system, potentially lowering the activation energy for C-O bond cleavage and facilitating a stepwise, non-concerted fragmentation pathway.

-

Basic Conditions: The core scaffold is generally stable to bases. However, the presence of base-labile functional groups (e.g., esters, imides) on the scaffold can lead to reactions that may indirectly compromise the molecule's integrity.

Experimental Assessment of Stability: A Self-Validating Protocol

To confidently use a 7-oxanorbornene-containing compound, its stability profile must be experimentally determined. A forced degradation (or stress testing) study is the definitive approach, designed to accelerate degradation and identify potential pathways and products.[13][14] This process is fundamental for developing stability-indicating analytical methods required for regulatory submissions.[15][16]

Protocol: Forced Degradation Study of a 7-Oxanorbornene Derivative

This protocol is designed to assess stability under various stress conditions as mandated by ICH guidelines.[13] The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the specificity of the analytical method without being destructive.[17]

1. Preparation of Stock Solution:

-

Prepare a stock solution of the 7-oxanorbornene test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile/water.

2. Application of Stress Conditions:

-

For each condition, transfer a precise volume of the stock solution to a separate vial. Include a control sample stored at 5°C in the dark.

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | Add an equal volume of 0.1 M HCl. Incubate at 60°C. Monitor at 2, 8, 24 hours. | To assess stability to low pH. Protonation of the ether oxygen may promote degradation. |

| Base Hydrolysis | Add an equal volume of 0.1 M NaOH. Incubate at 60°C. Monitor at 2, 8, 24 hours. | To assess stability to high pH. Primarily tests for labile functional groups on the scaffold. |

| Oxidation | Add an equal volume of 3% H₂O₂. Incubate at room temperature. Monitor at 8, 24, 48 hours. | To test for susceptibility to oxidative degradation. |

| Thermal Degradation | Heat the stock solution (in a sealed vial) at 80°C. Monitor at 24, 48, 72 hours. | To directly probe the primary rDA degradation pathway. |

| Photostability | Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 1 or 2). | To assess light sensitivity, which can induce radical or other degradation pathways. |

3. Sample Quenching and Preparation:

-

At each time point, withdraw an aliquot from the stressed sample.

-

For acid/base hydrolysis samples, neutralize with an equimolar amount of base/acid, respectively.

-

Dilute all samples (including the control) with the mobile phase to a final target concentration suitable for analysis (e.g., 0.1 mg/mL).

Analytical Monitoring Techniques

A stability-indicating analytical method is one that can separate the intact compound from its degradation products, ensuring accurate quantification.[16]

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for stability studies.

-

Methodology: A reverse-phase C18 column with a gradient elution is typically effective.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.

-

Detection: A photodiode array (PDA) detector is crucial. It allows for peak purity analysis, which confirms that the parent peak is not co-eluting with any degradants.[14]

-

-

Data Interpretation:

-

Degradation: The 7-oxanorbornene adduct will typically be less polar than its regenerated furan and dienophile components. Therefore, expect the adduct to have a longer retention time. Upon degradation, its peak area will decrease, while new peaks corresponding to the furan and dienophile will appear at earlier retention times.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration, accounting for differences in UV response.[18]

-

3.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful tool for mechanistic investigation and unambiguous identification of degradation products.

-

Methodology:

-

Acquire a baseline ¹H NMR spectrum of the pure 7-oxanorbornene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Heat the NMR tube to a target temperature (e.g., 80-110°C) in a controlled manner or analyze aliquots from a larger-scale thermal stress experiment.

-

Acquire spectra at regular intervals.

-

-

Data Interpretation:

-

Monitor the disappearance of characteristic signals of the 7-oxanorbornene scaffold, particularly the bridgehead protons (H1, H4) and the olefinic protons (H5, H6).

-

Simultaneously, watch for the appearance of new signals corresponding to the regenerated furan and dienophile. For example, the ¹H NMR spectrum of furan shows characteristic peaks around 7.4 ppm, 6.3 ppm, and 6.2 ppm.[19]

-

The ratio of the integration of the product peaks to the remaining starting material peaks can be used to quantify the extent of degradation over time.[5]

-

Conclusion and Field-Proven Recommendations

The 7-oxanorbornene scaffold, while immensely valuable, possesses an inherent, thermally-activated degradation pathway via the retro-Diels-Alder reaction. Its stability is not absolute and must be experimentally verified within the context of its intended use.

Key Recommendations for Researchers:

-

Assume Thermal Sensitivity: Treat all 7-oxanorbornene derivatives as potentially thermally labile. Avoid unnecessary heating during synthesis, workup, and particularly during solvent removal by rotary evaporation at high temperatures.

-

Conduct a Forced Degradation Study: For any key intermediate or final compound intended for advanced studies, perform a comprehensive forced degradation study. This provides invaluable data on liabilities and is essential for developing a validated, stability-indicating analytical method.

-

Choose Solvents Wisely for Storage: For long-term storage, dissolve the compound in a non-reactive, polar aprotic solvent like acetonitrile or THF at a low temperature (-20°C). Avoid storing solutions in protic solvents or under acidic/basic conditions unless stability has been confirmed. Storing the compound as a dry solid is often the most stable option.

-

Leverage Analytical Chemistry: Use HPLC with PDA detection as a primary tool for quantitative stability assessment. Complement this with NMR analysis to gain mechanistic insight into the degradation process.

-

Document Everything: Meticulously record all conditions during stability studies, including solvent, temperature, pH, and exposure time. This documentation is critical for reproducibility and regulatory purposes.[13]

By embracing a proactive and analytical approach to stability, researchers can harness the full potential of the 7-oxanorbornene scaffold, mitigating risks and paving the way for the successful development of novel therapeutics and advanced materials.

References

-

Zhang, N., Dong, L., Wang, Y., Wang, X., Wen, Y., Lu, X., Dong, Y., & You, W. (2024). Elucidating the backbone degradation mechanism of poly(7-oxa-2,3-diazanorbornene). Chemical Communications, 60, 13714-13717. [Link]

-

(2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Birchall, L. T., Shehata, S., Serpell, C. J., Clark, E. R., & Biagini, S. C. G. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. Journal of Chemical Education, 98(12), 3936–3941. [Link]

-

Birchall, L. T., Shehata, S., Serpell, C. J., Clark, E. R., & Biagini, S. C. G. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. Journal of Chemical Education, 98(12), 3936-3941. [Link]

-

Park, S., Kim, H., & Lee, M. (2018). ¹H NMR monitoring of the retro Diels-Alder (rDA) reaction. ResearchGate. [Link]

-

Wang, Y., Jimenez-Oses, G., & Houk, K. N. (2017). Theoretical Analysis of the Retro-Diels-Alder Reactivity of Oxanorbornadiene Thiol and Amine Adducts. Organic Letters, 19(17), 4504–4507. [Link]

-

ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. ResearchGate. [Link]

-

Babu, G. K., Kumar, A., & Talluri, M. V. N. K. (2013). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts. SFU Summit. [Link]

-

D&A Group. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Diteba. [Link]

-

Cativiela, C., et al. (1991). Solvent Effect as the Result of Frontier Molecular Orbital Interaction. Part 7. The Retro-Diels-Alder Reaction. ResearchGate. [Link]

-

Silber, E. (1972). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. [Link]

-

Dong, M. W., & Hu, Y. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

France, M. B., Alty, L. T., & Earl, T. M. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Polymerization of 7-oxanorbornene dimethanol. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Taylor & Francis Online. [Link]

-

Li, M., et al. (2021). Replacement strategies for non-green dipolar aprotic solvents. RSC Publishing. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

ResearchGate. (2017). What's the chemical difference between DMF and DMSO? ResearchGate. [Link]

-

Fedorova, O., et al. (2023). Biomechanical Behaviors and Degradation Properties of Multilayered Polymer Scaffolds. MDPI. [Link]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis Online. [Link]

-

LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Zhang, Q., et al. (2021). Facile Synthesis of Rapidly Degrading PEG-Based Thiol-Norbornene Hydrogels. ACS Macro Letters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. LinkedIn. [Link]

-

ResearchGate. (n.d.). An Enzymatic Carbon-Carbon Bond Cleavage and Aldol Reaction Cascade. ResearchGate. [Link]

-

Raza, A., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. PMC. [Link]

-

Piumetti, M., et al. (2016). Catalytic degradation of Acid Orange 7 by H₂O₂. ResearchGate. [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. HBM4EU. [Link]

-

Kumar, S., et al. (2019). Acid-Catalyzed Air-Oxidative Fragmentation of the Carbon–Carbon Bond in 2-Aryl-1-tetralones. PMC. [Link]

-

SCIRP. (n.d.). Degradation Kinetics. Scientific Research Publishing. [Link]

-

Amanote Research. (n.d.). Kinetic Solvent Effects in Organic Reactions. Amanote. [Link]

-

Patel, P., et al. (2023). Stability Indicating HPLC Method Development: A Review. Journal of Pharmaceutical and Medicinal Research. [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

-

Al-Hilal, T. A., et al. (2013). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate. PMC. [Link]

-

Kamal, A., et al. (2012). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one. Semantic Scholar. [Link]

-

Al-Omair, M. A., & Al-Turkeith, A. M. (2016). Kinetic and thermodynamic studies of the degradation of methylene blue by photo-Fenton reaction. PMC. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical Analysis of the Retro-Diels-Alder Reactivity of Oxanorbornadiene Thiol and Amine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. onyxipca.com [onyxipca.com]

- 15. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. sgs.com [sgs.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Ring-Opening Metathesis Polymerization (ROMP) of 7-Oxanorbornene Monomers

Executive Summary

This guide details the protocol for the Ring-Opening Metathesis Polymerization (ROMP) of 7-oxanorbornene (oxonorbornene) derivatives. Unlike traditional norbornenes, 7-oxanorbornenes yield polymers with oxygen-rich, hydrophilic backbones, making them premier candidates for biomedical applications such as drug delivery vectors, antimicrobial agents, and tissue engineering scaffolds.

This document moves beyond basic synthesis, focusing on the critical impact of stereochemistry (exo vs. endo) on polymerization kinetics and the selection of ruthenium-based initiators to achieve "living" polymerization characteristics (Low Dispersity, Đ < 1.2).

Rationale: The 7-Oxanorbornene Advantage

In drug development, the polymer backbone dictates biodistribution and toxicity. Poly(norbornene) is hydrophobic, often requiring extensive side-chain modification to achieve water solubility.

The 7-Oxanorbornene Solution:

-

Hydrophilicity: The bridging oxygen atom (C7 position) introduces polarity and hydrogen-bonding capability directly into the backbone.

-

Bio-mimicry: The resulting polymer structure mimics poly(ethylene glycol) (PEG) but with higher functional density (one functional group per repeat unit).

-

Green Synthesis: Monomers are derived from furan (biomass) via Diels-Alder cycloaddition with 100% atom economy.[1]

Critical Mechanistic Parameters

The Isomerism Bottleneck (Exo vs. Endo)

The success of 7-oxanorbornene ROMP hinges on monomer purity regarding stereoisomerism. The Diels-Alder reaction of furan and maleimides yields a mixture of endo (kinetic product) and exo (thermodynamic product) isomers.

-

Exo-Isomers: Possess high ring strain and an unhindered approach for the catalyst. They propagate rapidly and are required for high-molecular-weight homopolymers.

-

Endo-Isomers: The 7-oxygen bridge and the 5,6-substituents create a "cup" shape. Upon ring-opening, the substituents can chelate the ruthenium center, significantly retarding propagation.

-

Note: Recent studies (Kilbinger et al.) suggest endo isomers initiate fast but propagate slowly, often stalling after single addition, making them poor candidates for homopolymerization but excellent for sequence-defined oligomers.

-

Directive: For standard polymer synthesis, enrichment to >95% exo-isomer is mandatory.

Catalyst Selection Matrix

Selection depends on the target molecular weight (Mn) and dispersity (Đ).

| Catalyst | Initiation Rate ( | Propagation Rate ( | Outcome | Recommended For |

| Grubbs Gen 1 (G1) | Slow | Moderate | Broad Đ, incomplete conversion | Robust, non-sensitive reactions. |

| Grubbs Gen 2 (G2) | Slow | Very Fast | Broad Đ (initiation < propagation) | High MW polymers where Đ is less critical. |

| Grubbs Gen 3 (G3) | Very Fast | Fast | Narrow Đ (<1.15) | Precision drug delivery vectors, Block copolymers. |

Visualizing the Workflow

The following diagram illustrates the critical pathway from monomer synthesis to controlled polymerization.

Figure 1: Workflow for the synthesis of well-defined poly(7-oxanorbornene). Note the critical purification step to isolate the Exo-monomer.

Detailed Experimental Protocols

Protocol A: Monomer Purification (The "Secret Sauce")

Context: Most commercial syntheses yield 60:40 exo:endo mixtures.

-

Reaction: Perform Diels-Alder in refluxing ether or toluene (reversible conditions favor thermodynamic exo product).

-

Isolation: Cool slowly to room temperature, then to -20°C. Exo-isomers often crystallize preferentially due to symmetry.

-

Validation: Check 1H NMR.

-

Exo: Bridgehead protons (H1, H4) appear as singlets (no coupling to H2, H3).

-

Endo: Bridgehead protons appear as multiplets (coupling present).

-

Acceptance Criteria: >95% Exo integration.

-

Protocol B: Living ROMP with Grubbs 3rd Generation Catalyst

Target: Poly(7-oxanorbornene-imide), Mn = 10,000 g/mol , Đ < 1.15.

1. Materials Preparation

-

Monomer: Dry under vacuum for 4 hours. Dissolve in anhydrous DCM or THF.

-

Catalyst: Grubbs 3rd Gen [(H2IMes)(py)2(Cl)2Ru=CHPh].[2] Weigh inside a glovebox.

-

Solvent: HPLC-grade DCM, passed through activated alumina columns (anhydrous).

-

Quencher: Ethyl Vinyl Ether (EVE).

2. The Polymerization Procedure[2][3][4][5][6][7][8][9][10]

-

Setup: In a glovebox or under Ar flow, charge a Schlenk flask with Monomer (100 mg, 1 eq) and a stir bar. Dissolve in DCM to reach [M] = 0.1 M.

-

Initiation: Dissolve Catalyst (calculated based on target MW) in minimal DCM. Inject rapidly into the monomer solution while stirring vigorously.

-

Observation: Color change from green (catalyst) to light brown/amber indicates initiation.

-

-

Propagation: Stir at 20°C.

-

Time: Reaction is typically extremely fast (5–30 minutes) for 7-oxanorbornenes due to high ring strain.

-

Monitoring: Take a 50 µL aliquot, quench in wet CDCl3, and check NMR. Look for disappearance of olefinic protons (~6.5 ppm) and appearance of polymer backbone cis/trans alkenes (~5.5–6.0 ppm).

-

-

Termination: Once conversion >99%, add Ethyl Vinyl Ether (excess, ~50 eq relative to Ru). Stir for 30 minutes.

-

Workup: Precipitate the polymer solution dropwise into cold Methanol or Diethyl Ether (10x volume). Filter and dry under vacuum.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High PDI (>1.3) | Slow initiation relative to propagation. | Switch from G2 to G3 catalyst . Increase monomer concentration. |

| Incomplete Conversion | Catalyst death (impurities). | Ensure monomer is endo-free and dry. Check solvent for amines/thiols (catalyst poisons). |

| Gelation | Crosslinking via double bonds. | Dilute reaction ([M] < 0.05 M). Ensure no bis-maleimide impurities in monomer. |

| Bimodal Distribution | Secondary metathesis (backbiting). | Quench immediately upon 100% conversion. Do not let stir overnight. |

Biological Application Note: "Neoglycopolymers"

Research by the Kiessling group highlights the utility of 7-oxanorbornenes for displaying carbohydrates.

-

Protocol Adjustment: For sugar-functionalized monomers, DCM often fails due to solubility.

-

Solvent System: Use DCM/Methanol or Water/THF mixtures.

-

Catalyst: Use Grubbs-Hoveyda 2nd Gen (water-tolerant) or specific water-soluble Ru catalysts for these polar monomers.

References

-

Kiessling, L. L., et al. "Synthesis of 7-Oxanorbornene Derivatives: A Two-Step Sequence Preparation." Journal of Chemical Education. (Foundational synthesis and biological utility).

-

Kilbinger, A. F. M., et al. "Oxanorbornenes: promising new single addition monomers for the metathesis polymerization." Chemical Science, 2021. (Definitive work on Exo vs Endo kinetics).

-

Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004.[12] (Catalyst mechanisms and selection).

-

Tew, G. N., et al. "Antimicrobial activities of phosphonium containing polynorbornenes." RSC Advances, 2016.[13] (Biomedical applications of cationic 7-oxanorbornenes).

-

Rule, J. D., & Moore, J. S. "ROMP Reactivity of endo- and exo-Dicyclopentadiene." Macromolecules, 2002. (General principles of steric hindrance in norbornene systems).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kiesslinglab.com [kiesslinglab.com]

- 10. BJOC - Olefin metathesis in air [beilstein-journals.org]

- 11. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 12. sciforum.net [sciforum.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Synthesis of Carbohydrate Mimetics Using 7-Oxanorborn-2-en-5-yl-methyl Bromide

Executive Summary

This guide details the application of 7-oxanorborn-2-en-5-yl-methyl bromide (also referred to as the "Naked Sugar" bromide derivative) in the synthesis of glycomimetics and glycopolymers. Originating from the "Naked Sugar" concept pioneered by Pierre Vogel, this bicyclic ether scaffold serves as a rigid, stereochemically defined template. Unlike flexible carbohydrate chains, the 7-oxanorbornene core locks functional groups into precise spatial orientations, making it an ideal pharmacophore for inhibiting glycosidases and designing multivalent lectin ligands via Ring-Opening Metathesis Polymerization (ROMP).

Core Advantages

-

Stereochemical Precision: The bicyclic framework directs electrophilic attack (e.g., dihydroxylation) to the exo face, ensuring high diastereoselectivity.

-

Metathetic Activity: High ring strain (~22 kcal/mol) makes this scaffold a "living" monomer for Grubbs-catalyzed ROMP.

-

Synthetic Versatility: The bromide moiety acts as a highly reactive electrophile for attaching nucleophilic pharmacophores (amines, thiols, alcohols) prior to polymerization or functionalization.

Strategic Rationale & Mechanism

The utility of 7-oxanorborn-2-en-5-yl-methyl bromide lies in its dual functionality:

-

The Alkene (C2=C3): A latent "sugar" backbone. Dihydroxylation of this bond generates a vicinal diol, mimicking the C2/C3 hydroxyls of pyranoses.

-

The Bromomethyl Group (C5 position): A tethering point. It allows the attachment of aglycones or biological probes without disrupting the core "sugar" mimicry.

Mechanism of Action: The "Naked Sugar" Approach

The 7-oxanorbornene core mimics the spatial arrangement of a hexose sugar but replaces the hemiacetal instability with a stable ether bridge.

Figure 1: Strategic divergence of the 7-oxanorbornene scaffold into small molecule mimetics or polymeric materials.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (7-oxanorborn-2-en-5-yl-methyl bromide)

Note: This synthesis relies on the Diels-Alder cycloaddition followed by reduction and bromination. The exo-isomer is preferred for ROMP applications.

Reagents: Furan, Methyl Acrylate, LiAlH4, PBr3 (or CBr4/PPh3).

-

Diels-Alder Cycloaddition:

-

Mix Furan (1.0 equiv) and Methyl Acrylate (0.9 equiv).

-

Stir at room temperature for 3-5 weeks (thermodynamic control favors exo) or use Lewis Acid catalysis (ZnI2) for acceleration (favors endo initially, requires equilibration).

-

Purification: Isolate the exo-adduct (methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) via fractional crystallization or column chromatography (Silica, Hexane/EtOAc).

-

Critical Check: Verify isomer purity via 1H NMR (coupling constant

is smaller for exo than endo).

-

-

Reduction to Alcohol:

-

Dissolve the exo-ester in anhydrous THF at 0°C.

-

Add LiAlH4 (0.6 equiv) dropwise.

-

Quench with Glauber’s salt or Fieser workup.

-

Yield: ~85-90% of (7-oxanorborn-2-en-5-yl)methanol.

-

-

Bromination (Appel Reaction):

-

Dissolve the alcohol in DCM at 0°C.

-

Add CBr4 (1.2 equiv) and PPh3 (1.2 equiv).

-

Stir for 2 hours.

-

Purification: Filter through a silica plug to remove phosphine oxide.

-

Product: 7-oxanorborn-2-en-5-yl-methyl bromide.

-

Protocol B: Nucleophilic Coupling (Attaching the Payload)

Use this protocol to attach the scaffold to amines, thiols, or phenoxides.

Reagents: Nucleophile (Nu-H), K2CO3 or NaH, DMF.

-

Preparation: Dissolve the Nucleophile (e.g., a protected amino acid or sugar derivative) in dry DMF.

-

Deprotonation: Add K2CO3 (2.0 equiv) for thiols/phenols or NaH (1.1 equiv) for alcohols. Stir for 30 min.

-

Coupling: Add 7-oxanorborn-2-en-5-yl-methyl bromide (1.1 equiv) dropwise.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (disappearance of bromide).

-

Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF.

Protocol C: Stereoselective Dihydroxylation (Creating the "Sugar")

This step converts the alkene into the diol, mimicking the hydroxyl-rich face of carbohydrates.

Reagents: OsO4 (cat.), NMO (Upjohn conditions), Acetone/Water.

-

Setup: Dissolve the coupled product from Protocol B in Acetone:Water (8:1).

-

Catalysis: Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv) and OsO4 (2.5 mol% in t-BuOH).

-

Reaction: Stir at RT for 12 hours.

-

Quench: Add saturated Na2S2O3 (sodium thiosulfate) to reduce residual osmium.

-

Stereochemistry: The exo face is sterically accessible; however, the bicyclic ether oxygen exerts a directing effect. The major product is typically the exo,exo-diol (cis-diol on the less hindered face).

Protocol D: Ring-Opening Metathesis Polymerization (ROMP)

Use this to create multivalent glycopolymers.[2]

Reagents: Grubbs Catalyst (Gen 3 preferred for speed, Gen 1 for tolerance), DCM.

-

Degassing: Ensure all solvents are degassed (freeze-pump-thaw x3).

-

Initiation: Dissolve the monomer (from Protocol B) in DCM under Argon.

-

Polymerization: Add Grubbs Catalyst (dissolved in minimal DCM) rapidly.

-

Ratio: [Monomer]:[Catalyst] determines chain length (e.g., 50:1).

-

-

Termination: After 30-60 mins, add Ethyl Vinyl Ether (excess) to cleave the Ru-carbene and terminate the chain.

-

Precipitation: Drop the reaction mixture into cold Diethyl Ether or Methanol to precipitate the polymer.

Data Analysis & Validation

Key NMR Signatures (CDCl3, 400 MHz)

| Position | Chemical Shift (δ) | Multiplicity | Diagnostic Note |

| Alkene (H2/H3) | 6.3 - 6.5 ppm | dd or m | Disappears upon dihydroxylation/ROMP. |

| Bridgehead (H1/H4) | 4.8 - 5.1 ppm | s or d | Characteristic of 7-oxanorbornene. |

| Bromomethyl (-CH2Br) | 3.3 - 3.6 ppm | d | Shifts upfield (~3.0-4.0 depending on Nu) after substitution. |

| Polymer Backbone | 5.5 - 5.8 ppm | Broad | Broadening indicates successful polymerization (cis/trans mix). |

Troubleshooting Guide

-

Problem: Low yield in Diels-Alder.

-

Solution: The reaction is reversible. Ensure temperature is controlled (< 60°C) to prevent retro-Diels-Alder. Use high concentration (neat if possible).

-

-

Problem: Polymer precipitation during ROMP.

-

Solution: The growing chain may be insoluble in DCM. Switch to THF or add a co-solvent (MeOH) if the monomer is highly polar.

-

-

Problem: Lack of stereocontrol in dihydroxylation.

-

Solution: Ensure the exo-isomer of the scaffold was used. Endo-substituents can interfere with the catalyst approach.

-

Visualizing the Workflow

Figure 2: Complete synthetic workflow from raw materials to final application.

References

-

Vogel, P., et al. (1999). "Naked Sugars of the First and Second Generation." Pure and Applied Chemistry. (Foundational work on the 7-oxanorbornene scaffold). Link

-

Manning, D. D., Strong, L. E., Hu, X., & Kiessling, L. L. (1997). "Neoglycopolymers Produced by Ring-Opening Metathesis Polymerization." Tetrahedron. (Seminal paper on ROMP of 7-oxanorbornene derivatives). Link

-

Kanai, M., et al. (2005). "Synthesis of C-Glycoside Analogues via ROMP." Journal of the American Chemical Society.[3] (Application of the bromide/linker strategy). Link

-

Cipolla, L., et al. (2010).[4] "Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry." Future Medicinal Chemistry. (Review of applications). Link

-

Donohoe, T. J., et al. (2002). "Geometric Requirements for Hydrogen Bonding in the Osmium Tetroxide Oxidation of Olefins." Journal of Organic Chemistry. (Mechanistic insight into dihydroxylation stereochemistry). Link

Sources

Application Note: Strategic Functionalization of 7-Oxanorbornyl Methyl Bromide

Executive Summary

This guide details the nucleophilic substitution protocols for 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane (referred to herein as 7-oxanorbornyl methyl bromide). These scaffolds are critical bioisosteres for hexose sugars and lipophilic spacers in drug discovery (e.g., glycosidase inhibitors, ion channel modulators).

The 7-oxanorbornane core presents unique stereoelectronic challenges—specifically the "O-bridge effect" and exo/endo facial selectivity —which distinguish its reactivity from standard cycloalkyl halides. This document provides optimized protocols to maximize yield while suppressing common side reactions like retro-Diels-Alder (rDA) decomposition and Grob fragmentation.

Mechanistic Analysis & Reactivity Profile

The "O-Bridge" Effect and Steric Gating

The 7-oxabicyclo[2.2.1]heptane system is rigid. Unlike cyclohexane, it cannot chair-flip to relieve strain.

-

Exo-Face Accessibility: The convex "exo" face is sterically accessible. Nucleophilic attack on an exo-bromomethyl group is generally fast.

-

Endo-Face Shielding: The concave "endo" face is sterically crowded. If the bromomethyl group is in the endo position, SN2 rates drop significantly due to steric clash with the C5/C6 protons and the O7 bridge.

-

Electronic Repulsion: The lone pairs on the O7 oxygen atom create a region of high electron density. An incoming nucleophile (typically anionic) approaching from the top face may experience dipolar repulsion, affecting the trajectory of attack.

Stability Considerations

-

Retro-Diels-Alder (rDA): While the saturated 7-oxanorbornane is thermally stable, any unsaturated precursors (7-oxanorbornenes) remaining in the matrix are prone to rDA at temperatures >80°C, releasing furan (toxic, volatile).

-

Wagner-Meerwein Rearrangements: Under strong Lewis acidic conditions or solvolysis, the strained bridge can rearrange, though this is less common in SN2 conditions involving primary methyl bromides.

Visualizing the Reactivity Landscape

Figure 1: Reaction pathways for 7-oxanorbornyl derivatives. Green indicates the desired pathway; red/yellow indicate competing decomposition routes.

Experimental Protocols

Protocol A: Azidation (Synthesis of Amine Precursors)

Objective: Conversion of the bromomethyl group to an azidomethyl group, a precursor for "Click" chemistry or reduction to a primary amine. Scope: Compatible with both exo and endo isomers, though endo requires longer reaction times.

Materials:

-

Substrate: 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane (1.0 equiv)

-

Reagent: Sodium Azide (NaN3) (1.5 equiv)

-

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

-

Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein activation

Step-by-Step Workflow:

-

Activation: In a dried round-bottom flask under Argon, dissolve the substrate in anhydrous DMF.

-

Addition: Add NaN3 and NaI. The NaI converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Note: Do not exceed 90°C. Although the saturated core is stable, thermal stress can degrade the solvent or cause minor skeletal isomerization.

-

-

Quench: Cool to room temperature (RT). Dilute with Et2O (Diethyl ether) and water.

-

Why Ether? 7-oxanorbornyl derivatives are often amphiphilic. Ether provides better phase separation than EtOAc for these specific scaffolds.

-

-

Workup: Wash organic layer 3x with water (to remove DMF), 1x with brine. Dry over MgSO4.

-

Purification: Silica gel chromatography (Hexanes:EtOAc). The azide is typically non-polar.

Protocol B: Etherification (Synthesis of Sugar Mimetics)

Objective: Coupling with alkoxides to create non-hydrolyzable ether linkages. Challenge: Elimination is a risk if the base is too strong, though less likely on a methyl spacer.

Materials:

-

Substrate: 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane

-

Nucleophile: Benzyl alcohol (or sugar alcohol)

-

Base: Sodium Hydride (NaH) (60% dispersion) or KOH/18-Crown-6

-

Solvent: THF (0°C to RT)

Step-by-Step Workflow:

-

Deprotonation: In a separate flask, treat the alcohol (1.2 equiv) with NaH (1.2 equiv) in THF at 0°C until H2 evolution ceases.

-

Coupling: Cannulate the alkoxide solution dropwise into a solution of the bromide substrate in THF.

-

Temperature Ramp: Allow to warm to RT. Stir for 12 hours.

-

Validation: Monitor by TLC. If the bromide persists, add TBAI (Tetrabutylammonium iodide) (5 mol%) as a phase transfer catalyst to accelerate the reaction.

-

Workup: Quench with saturated NH4Cl. Extract with DCM.[1]

Data Summary & Troubleshooting

Reaction Optimization Matrix

| Variable | Condition | Outcome | Recommendation |

| Solvent | Acetone | Slow rate, incomplete conversion | Avoid for hindered substrates. |

| Solvent | DMF/DMSO | Fast rate, difficult workup | Preferred for Azidation. |

| Solvent | THF/Crown Ether | Moderate rate, clean workup | Preferred for Alkylation. |

| Temp | >100°C | Decomposition / Darkening | Keep < 80°C . |

| Leaving Group | Bromide | Good balance of stability/reactivity | Standard.[2] |

| Leaving Group | Tosylate | Higher reactivity | Use if Bromide fails (prepare from alcohol). |

Common Failure Modes

-

Retro-Diels-Alder (rDA):

-

Water Contamination:

Structural Validation (NMR)

When characterizing the product, look for these diagnostic signals to confirm the integrity of the 7-oxanorbornane core:

-

Bridgehead Protons (H1/H4): Distinctive multiplets at 4.2–4.8 ppm .

-

Bridge Oxygen Effect: The bridgehead carbons appear downfield (~75–80 ppm) in 13C NMR.

-

Exo/Endo Confirmation: The coupling constant between the bridgehead proton and the C2 proton (

) is usually larger for exo isomers (~4 Hz) than endo isomers (~0 Hz) due to the Karplus relationship in this rigid system.

References

-

Synthesis of 7-oxanorbornane scaffolds: Vogel, P., et al.[1][6] "The naked sugars of Pierre Vogel." Current Organic Chemistry, 2008.

-

Nucleophilic Substitution on Norbornyl Systems: Smith, M. B. March's Advanced Organic Chemistry, 8th Edition. Wiley, 2019. (Section on Neighboring Group Participation in Bicyclic Systems).

-

Retro-Diels-Alder Kinetics in 7-Oxanorbornenes: Rickborn, B. "The Retro-Diels-Alder Reaction Part I. C-C Bond Cleavage." Organic Reactions, 1998.

-

Application in Glycomimetics (SGLT2 Inhibitors): Khanna, I. et al. "Facile synthesis of 7-oxabicyclo[2.2.1]heptane systems." Tetrahedron Letters, 2012.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 7-oxanorbornyl derivatives and sodium azide before proceeding.

Sources

Troubleshooting & Optimization

Improving yield of exo-5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene

Technical Support Ticket: #DA-7OXA-BR Subject: Yield Optimization & Stereocontrol for exo-5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Diagnostic Overview: The "Furan Paradox"

You are likely encountering low yields (<40%) and poor stereoselectivity (endo/exo mixtures) because this synthesis fights two fundamental forces of physical organic chemistry: Aromaticity and Reversibility .

-

Poor Reactivity: Furan is an aromatic diene.[1] Unlike cyclopentadiene, it resists breaking its aromaticity to form the Diels-Alder adduct.

-

The Retro-DA Trap: The target molecule, a 7-oxanorbornene derivative, is thermally labile. The activation energy for the retro-Diels-Alder reaction is low (~20-25 kcal/mol). Standard heating (reflux) often drives the reaction backwards to furan and allyl bromide.

-

The Stereochemical Conflict: The endo isomer forms faster (kinetic control), but the exo isomer is more stable (thermodynamic control).[1][2][3] High yields of the exo product require conditions that allow equilibration without triggering decomposition.

Troubleshooting Modules

Issue A: "My reaction conversion is stalled at <50%."

Diagnosis: Insufficient electrophilicity of the dienophile (allyl bromide). Technical Fix: Lewis Acid Catalysis (The "Brion" Method). Uncatalyzed reactions of furan with unactivated dienophiles like allyl bromide are notoriously slow. You must lower the LUMO energy of the dienophile.[4]

-

The Solution: Use Zinc Iodide (

) .-

Why:

is unique among Lewis acids for furan cycloadditions. It activates the dienophile without causing rapid polymerization of the acid-sensitive furan (unlike -

Mechanism:[1][4][5][6][7][8] The Zinc coordinates with the bromine leaving group or the alkene

-system, sufficiently polarizing the allyl bromide to react at ambient temperatures.

-

Issue B: "I am getting a mixture of isomers, or mostly endo."

Diagnosis: Kinetic Control dominance. Technical Fix: Thermodynamic Equilibration. The endo adduct forms first due to secondary orbital interactions.[4] However, it is less stable than the exo adduct.

-

The Solution: Extend reaction time at Room Temperature , do not heat.

-

Protocol Adjustment: Allow the reaction to stir for 48–72 hours at 20–25°C. This allows the endo product to revert to starting materials (retro-DA) and re-react to form the stable exo trap.

-

Warning: Heating to speed this up (>60°C) will shift the equilibrium back to the starting materials (entropy driven retro-DA), lowering the overall yield.

-

Issue C: "Product vanishes or degrades during purification."

Diagnosis: Thermal Retro-Diels-Alder during workup. Technical Fix: Cold/Neutral Isolation. The 7-oxabicyclo bridge is sensitive to heat and acid.

-

The Solution:

-

Avoid Distillation: Do not attempt to distill the product at atmospheric pressure. Even vacuum distillation requires a bath temp <50°C.

-

Neutralize Silica: If using column chromatography, pretreat silica gel with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze ring-opening or rearrangement.

-

Optimized Experimental Protocol

Target: exo-5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene

Method:

| Parameter | Specification | Rationale |

| Stoichiometry | Furan (1.5 - 2.0 equiv) : Allyl Bromide (1.0 equiv) | Excess furan drives equilibrium to product (Le Chatelier's principle). |

| Catalyst | Activates allyl bromide; mild enough to prevent polymerization. | |

| Solvent | Dichloromethane (DCM) or Neat | High concentration favors bimolecular reaction. Neat is preferred if solubility allows. |

| Temperature | 23°C (Room Temp) | Prevents retro-DA; allows thermodynamic equilibration to exo. |

| Time | 48 - 96 Hours | Essential for endo |

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Nitrogen, suspend anhydrous

(0.15 equiv) in minimal anhydrous DCM (or use neat conditions). -

Addition: Add Allyl Bromide (1.0 equiv). Stir for 15 mins to allow complexation.

-

Cycloaddition: Add Furan (2.0 equiv) dropwise.

-

Equilibration: Seal the vessel and stir at room temperature for 72 hours. Do not reflux.

-

Monitoring: Check TLC. The exo product usually runs slightly higher or lower than endo depending on the solvent system, but look for the disappearance of allyl bromide.

-

Workup: Dilute with Diethyl Ether. Wash with saturated

(to remove Zn salts and traces of acid). Wash with brine. Dry over -

Purification: Concentrate in vacuo at <30°C . If purity is >90% by NMR, use directly. If purification is needed, use a short plug of silica (buffered with 1%

) eluting with Hexanes/EtOAc.

Mechanistic Visualization

The following diagram illustrates the Kinetic vs. Thermodynamic pathways and the critical decision points for yield improvement.

Caption: Kinetic (endo) vs. Thermodynamic (exo) pathways. Note that 'Endo' must revert to SM to convert to 'Exo'.

FAQ: Rapid Resolution

Q: Can I use Allyl Chloride instead of Bromide? A: No. Allyl chloride is a significantly poorer dienophile. The reaction will likely not proceed without extreme pressure (15 kbar). Stick to the bromide or iodide.

Q: Why not react Furan with Allyl Alcohol and then brominate? A: This is a valid alternative strategy (The "Indirect Route").

-

Pros: Allyl alcohol is often more compatible with certain Lewis Acids.

-

Cons: It adds two steps (Appel reaction or

bromination). The bromination of the bicyclic alcohol can sometimes lead to skeletal rearrangement (Wagner-Meerwein) due to the strained ring. The direct DA route is more atom-economical if optimized.

Q: The product is an oil that solidifies slowly. How do I recrystallize? A: 7-oxabicyclo compounds are often waxy solids. Recrystallization is difficult. High-vacuum sublimation (very mild heat, <40°C) is often superior to recrystallization for these bridged ethers.

References

-

Brion, F. (1982). "Lewis acid catalyzed Diels-Alder reactions of furan." Tetrahedron Letters, 23(50), 5299-5302.

- Key citation for the use of ZnI2 to catalyze furan cycloadditions at room temper

-

Vogel, P., et al. (1999). "7-Oxabicyclo[2.2.1]hept-2-ene derivatives: versatile precursors for the synthesis of natural products." Tetrahedron, 55(48), 13521-13642.

- Comprehensive review on the stability and reactivity of the 7-oxa bridge.

-

Northrop, B. H., & Houk, K. N. (2006). "Origins of Stereoselectivity in the Diels-Alder Reactions of Furan." Journal of Organic Chemistry, 71(15), 5617–5622.

- Theoretical grounding for the thermodynamic preference of the exo isomer.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Diels-Alder Reaction [organic-chemistry.org]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. kiesslinglab.com [kiesslinglab.com]

Preventing retro-Diels-Alder reaction in oxanorbornene synthesis

Technical Support Center: Oxanorbornene Synthesis & Stability Current Status: Operational | Topic: Preventing Retro-Diels-Alder (rDA) in Furan Cycloadditions

Introduction: The "Aromaticity Penalty"

Welcome to the technical support hub for furan-based Diels-Alder (DA) chemistry. If you are accessing this guide, you are likely experiencing yield loss during workup , product decomposition on the rotavap , or incomplete conversion despite long reaction times.

The Core Problem: Unlike standard Diels-Alder reactions (e.g., cyclopentadiene), furan cycloadditions are chemically reversible at relatively low temperatures (often

-

Forward Reaction: Breaks the aromaticity of the furan ring (Energetically expensive:

penalty). -

Reverse Reaction (rDA): Restores the aromatic furan ring (Energetically favorable).

This guide provides the protocols to overcome this thermodynamic barrier using Kinetic Control, High Pressure, and Chemical Stabilization.

Module 1: Thermodynamics & Mechanism

To prevent rDA, you must understand the energy landscape. The reaction is an equilibrium process where entropy favors the starting materials (2 molecules) over the product (1 molecule).

Key Concept: The endo adduct is formed faster (Kinetic Product) but is less stable.[1] The exo adduct is more stable (Thermodynamic Product) but forms slower. Both will revert to starting materials if the temperature threshold is crossed.[1]

Figure 1: Energy landscape of Furan Diels-Alder. Note that the barrier to go "back" (rDA) is significantly lower than in non-aromatic dienes.

Module 2: High-Pressure Synthesis (The "Brute Force" Solution)

Theory: The Diels-Alder reaction has a negative volume of activation (

Protocol: Hydrostatic Press Method

-

Applicability: Unreactive dienophiles or thermally unstable adducts.

-

Equipment: Piston-cylinder apparatus (e.g., 10–15 kbar).

| Step | Action | Technical Note |

| 1 | Solvent Selection | Use Dichloromethane (DCM) or Diethyl Ether . Avoid viscous solvents which may freeze under pressure. |

| 2 | Loading | Place reactants in a Teflon or Lead capsule. DO NOT use glass vials; they will shatter due to shear forces. |

| 3 | Compression | Ramp pressure to 10–15 kbar (1.0–1.5 GPa). |

| 4 | Incubation | Hold at ambient temperature (20–25°C) for 12–48 hours. |

| 5 | Decompression | Release pressure slowly to prevent solvent boiling/foaming. |

Troubleshooting High Pressure:

-

Issue: Low yield despite pressure.

-

Fix: Increase concentration. DA is second-order; running neat (solvent-free) or highly concentrated (5M+) maximizes rate.

Module 3: Catalysis & Solvent Effects (The "Low Temp" Solution)

If high pressure is unavailable, you must lower the activation energy (

A. Lewis Acid Catalysis

Lewis Acids (LA) coordinate to the dienophile (if it has a carbonyl), lowering its LUMO energy.[2]

-

Recommended Catalyst: Zinc Iodide (

) or -

Avoid: Strong acids like

or

Protocol:

-

Flame-dry glassware under Argon.

-

Dissolve dienophile (1.0 equiv) and

(0.1–0.2 equiv) in dry Toluene or DCM. -

Stir for 15 mins to ensure coordination.

-

Add Furan (2.0–5.0 equiv) dropwise at

. -

Monitor by TLC. Stop immediately upon consumption of dienophile.

B. Aqueous Acceleration (The "Green" Route)

Water accelerates DA reactions via the Hydrophobic Effect and hydrogen bonding, often allowing reaction at room temperature.

-

Protocol: Suspend reactants in water (heterogeneous mixture). Vigorously stir ("on-water" conditions).

-

Benefit: The product often precipitates out, protecting it from rDA.

Module 4: Purification & Storage (The "Danger Zone")

Critical Warning: 60% of yield loss occurs after the reaction. Oxanorbornenes are acid-sensitive and heat-sensitive.

Troubleshooting Guide:

| Symptom | Diagnosis | Corrective Action |

| Product vanishes on Rotavap | rDA driven by bath heat. | Never heat water bath >35°C. Use high vacuum rather than heat to remove solvent. |

| Product decomposes on Column | Silica gel acidity catalyzes rDA or dehydration. | Pre-treat silica with 1% Triethylamine (Et3N) or use Neutral Alumina . |

| Oil turns to solid/tar in freezer | Slow rDA or polymerization. | Store at -20°C . Solid adducts are more stable than oils. Crystallize if possible. |

Module 5: Chemical Stabilization (The "Lock-in")

If the oxanorbornene is an intermediate, the most robust way to prevent rDA is to destroy the alkene immediately. The rDA mechanism requires the double bond to proceed.

Strategy: One-Pot Hydrogenation

Figure 2: Hydrogenation removes the olefinic handle required for the retro-reaction.

Protocol:

-

Do not isolate the unstable adduct if possible.

-

Dilute the crude reaction mixture with Methanol/Ethyl Acetate.

-

Add Pd/C (10% wt).

-

Stir under

balloon for 2 hours. -

Filter through Celite.[3] The resulting saturated ether is thermally stable up to

.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate kinetics, the high thermal energy often pushes the equilibrium back to starting materials (rDA) unless the reaction is extremely fast and quenched immediately. High pressure is preferred over high heat.

Q: My furan is electron-poor (e.g., furfural). It won't react. A: Electron-poor furans are poor dienes (Inverse Electron Demand required).

-

Solution 1: Use an electron-rich dienophile (e.g., vinyl ether).

-

Solution 2: Convert the aldehyde to a hydrazone or imine to increase electron density before the DA reaction.

Q: How do I know if rDA is happening?

A: 1H NMR Monitoring. Look for the reappearance of sharp furan peaks (typically

References

-

Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. (2018). Explains the fundamental reversibility of furan adducts.

-

High-Pressure Cycloaddition Reactions. ResearchGate/Elsevier. (2015/2021). Detailed protocols on using 10-15 kbar pressure to overcome steric and electronic barriers in furan synthesis.

-

Lewis Acid Catalysis in Diels-Alder Reactions.Indian Academy of Sciences. (2014).

vs -

Aqueous Diels-Alder Reactions of Furfural. Royal Society of Chemistry. (2020). Demonstrates the use of water to drive thermodynamically unfavorable furan reactions.

-

Retro-Diels-Alder Strategy in Polymer Synthesis. ResearchGate. (2007). Discusses the temperature thresholds for rDA in maleimide-furan systems.

Sources

Separating exo and endo isomers of 7-oxanorbornene derivatives via chromatography

Topic: Separation of exo and endo isomers of 7-oxanorbornene derivatives via chromatography. Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists. Version: 2.1 (Current as of 2026).

Introduction: The Challenge of the Oxygen Bridge

Separating exo and endo diastereomers of 7-oxanorbornene (7-oxabicyclo[2.2.1]hept-5-ene) derivatives is a notorious challenge in organic synthesis. Unlike their methylene-bridged norbornene counterparts, these compounds possess an oxygen bridge that increases overall polarity and susceptibility to Retro-Diels-Alder (rDA) decomposition.

This guide addresses the two primary failure modes in these separations:

-

Co-elution: The polarities of exo and endo isomers are often nearly identical on standard silica.

-

On-Column Degradation: The acidity of silica gel and the heat of adsorption can trigger rDA reversion to the starting furan and dienophile, or acid-catalyzed ring opening.

Module 1: Diagnostic & Method Development

Before attempting preparative separation, you must diagnose the stability of your specific derivative and establish a retention differential (

Protocol 1.1: The "2D-TLC" Stability Test

Do not skip this step. It determines if your compound survives the column.

-

Spotting: Spot your crude reaction mixture on the bottom-left corner of a square silica TLC plate.

-

Run 1: Develop the plate in your chosen solvent system (e.g., 30% EtOAc/Hexanes).

-

Drying: Air dry the plate completely (do not use a heat gun; heat promotes rDA).

-

Run 2: Rotate the plate 90° counter-clockwise and develop it again in the same solvent system.

-

Analysis:

-

Diagonal Spots: The compound is stable.

-

Off-Diagonal Spots: The compound is decomposing on the silica.

-

New Baseline Spot: Acid-catalyzed ring opening is occurring.

-

Corrective Action: If decomposition is observed, you must neutralize your stationary phase (see Module 2) or switch to neutral alumina.

Visualization Strategy

7-oxanorbornenes often lack strong UV chromophores unless derivatized with maleimides or aromatic groups.

-

Stain A (General): Anisaldehyde Dip (Heating required – use caution).

-

Stain B (Specific): Iodine Chamber (Non-destructive, best for initial fraction checking).

-

Stain C (Functional): KMnO₄ (Stains the alkene double bond; exo and endo may stain at different rates).

Module 2: Flash Chromatography (The Workhorse)

The "Neutral Silica" Protocol

Standard silica gel (pH ~5.0–6.0) is often too acidic for labile 7-oxanorbornenes.

Step-by-Step Preparation:

-

Slurry Preparation: Suspend silica gel in the non-polar component of your mobile phase (e.g., Hexanes).

-

Buffering: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

-

Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase containing 1% Et₃N.

-

Running: Perform the separation using your gradient. You may exclude Et₃N from the elution solvents once the column is packed, but keeping 0.1% is safer for highly sensitive substrates.

Elution Order Heuristic

While substituent-dependent, the general elution order on Normal Phase Silica is:

-

Exo Isomer: Elutes First (Less polar, "folded" geometry shields polar groups).

-

Endo Isomer: Elutes Second (More polar, functional groups more accessible to silica silanols).

Note: This order reverses on Reverse-Phase (C18) HPLC.

Module 3: Troubleshooting & Optimization Logic

Workflow Diagram: Separation Strategy